4-Bromo-L-tryptophan

Overview

Description

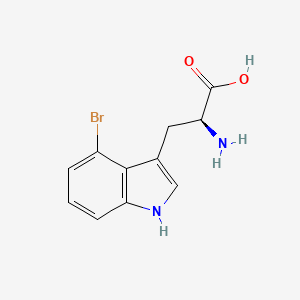

4-Bromo-L-tryptophan (CAS: 52448-16-5) is a halogenated derivative of the essential amino acid L-tryptophan, characterized by a bromine atom substituted at the 4-position of the indole ring. Its molecular formula is C₁₁H₁₁BrN₂O₂ (molecular weight: 283.1 g/mol) . This compound serves as a critical intermediate in organic synthesis, particularly for producing fluorescent amino acids like 4-cyano-L-tryptophan (4CN-Trp) . Industrially, it is available in enantiomerically pure L-form and as racemic mixtures (DL-form) .

Preparation Methods

Biotechnological Production Using Engineered Enzymes

Directed Evolution of Tryptophan Synthase β-Subunits (TrpB)

The most advanced method for regioselective synthesis of 4-bromo-L-tryptophan employs engineered TrpB enzymes derived from Pyrococcus furiosus and Thermotoga maritima. These enzymes were evolved to catalyze the β-elimination of serine and subsequent electrophilic attack by bromine at the 4-position of the indole ring.

Key Steps:

- Enzyme Engineering : Mutations (e.g., E104G, I183F, V186A) were introduced to enhance substrate binding and reduce side reactions.

- Reaction Conditions :

- Substrate: 4-Nitroindole (analog) and serine.

- Buffer: pH 7.0–8.0, 40–60°C.

- Catalyst Loading: 0.02–0.1 mol% enzyme.

Yields and Selectivity:

- This compound : Achieved with ~73% isolated yield using Pf2A6 variants (Table 1).

- Regioselectivity : >90% for 4-substitution, minimizing side products like 5-bromo or 6-bromo derivatives.

| Enzyme Variant | Substrate | Conversion (%) | HPLC Yield (%) | Turnover Frequency (min⁻¹) |

|---|---|---|---|---|

| Pf2B9 | 4-Nitroindole + Ser | 18 | 18 | 1.25 |

| Pf5G8 | 4-Nitroindole + Ser | 60 | 60 | 1.8 |

| Pf5G8 E104G | 4-Nitroindole + Ser | 86 | 86 | 3.5 |

| Pf2A6 | 4-Nitroindole + Ser | 91 | 91 | 7.0 |

Table 1: Kinetic and Yield Data for Engineered TrpB Variants

Recombinant Bacterial Strains

While most studies focus on 7-bromo-L-tryptophan, analogous strategies using Corynebacterium glutamicum strains expressing halogenases like RebH and RebF could theoretically be adapted for 4-bromo synthesis. However, current implementations target the 7-position due to enzyme specificity.

Fermentation Challenges:

- Substrate Inhibition : Growth rates decline at >0.09 g/L 7-bromo-L-tryptophan.

- Scalability : Fed-batch fermentation in HSG medium achieved 1.2 g/L 7-bromo-L-tryptophan, suggesting potential for 4-bromo production with optimized strains.

Chemical Synthesis Approaches

Electrophilic Bromination

Traditional chemical methods involve brominating L-tryptophan under controlled conditions. However, regioselectivity remains a challenge, as bromine typically substitutes at the 2- or 5-positions of the indole ring.

Hypothetical Protocol:

- Protection : Use tert-butyloxycarbonyl (Boc) or trifluoroacetyl (TFA) groups to direct bromination to the 4-position.

- Bromination : Employ Br₂ or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetic acid.

- Deprotection : Remove protecting groups under acidic/basic conditions.

Limitations:

- Low Yields : Reported yields for similar halogenations (e.g., 2-bromo derivatives) range from 32–83%.

- Byproducts : Competing reactions at the 5- or 7-positions reduce purity.

Comparative Analysis of Methods

| Parameter | Biotechnological (TrpB) | Chemical (Electrophilic) |

|---|---|---|

| Regioselectivity | >90% (4-position) | <50% (variable) |

| Yield | 73–91% | 32–83% |

| Enantioselectivity | >99% ee | Racemic mixtures |

| Scalability | Limited to biocatalysts | High (industrial) |

| Environmental Impact | Low (biodegradable) | High (toxic reagents) |

Table 2: Comparison of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-L-tryptophan can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used to replace the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the indole ring.

Reduction: Reducing agents such as sodium borohydride can be employed to reduce the indole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation can produce hydroxylated or quinone derivatives .

Scientific Research Applications

Biochemical Applications

1.1. Fluorescent Probes

4-Bromo-L-tryptophan can be utilized as a fluorescent probe in biological spectroscopy. Its incorporation into peptides allows researchers to track cellular processes through fluorescence imaging. For instance, studies have shown that tryptophan derivatives can serve as effective fluorophores due to their favorable photophysical properties, such as high quantum yield and stability under light exposure. This makes them suitable for single-molecule and imaging experiments in live cells .

1.2. Enzyme Substrates

In enzymatic reactions, this compound acts as a substrate for various enzymes involved in tryptophan metabolism. It has been shown to participate in cross-coupling reactions facilitated by palladium catalysts, which are essential for synthesizing complex organic molecules . These reactions are pivotal in developing new pharmaceuticals and biochemicals.

Pharmaceutical Applications

2.1. Anticancer Research

This compound and its derivatives have been investigated for their potential as anticancer agents. Compounds derived from halogenated tryptophans exhibit biological activities that may inhibit proteasome functions, which are crucial for cancer cell survival . The specificity of these compounds towards proteases suggests they could be developed into targeted therapies for tumor treatment.

2.2. Neurotransmitter Synthesis

Research has indicated that this compound can influence serotonin synthesis pathways, potentially impacting mood regulation and neurological health . By modulating serotonin levels, this compound could play a role in developing treatments for depression and anxiety disorders.

Synthetic Biology and Metabolic Engineering

3.1. Production of Halogenated Compounds

Recent advancements in metabolic engineering have enabled the production of this compound through engineered microbial systems, such as Escherichia coli. These systems can synthesize various halogenated tryptophan derivatives from simple carbon sources . This approach not only facilitates the sustainable production of valuable compounds but also expands the library of available tryptophan analogs for research and industrial applications.

3.2. Biosynthetic Pathways

The biosynthesis of this compound involves specific halogenase enzymes that introduce bromine at defined positions on the tryptophan molecule. Researchers are exploring these enzymatic pathways to enhance yield and efficiency, making the production of halogenated compounds more viable for commercial applications .

Case Studies

Mechanism of Action

The mechanism of action of 4-Bromo-L-tryptophan involves its interaction with specific molecular targets. The bromine atom can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Halogenated Tryptophan Analogues

Comparison with Cyano-Substituted Tryptophan (4CN-Trp)

4-Cyano-L-tryptophan (4CN-Trp), derived from 4-bromo-L-tryptophan, is a blue fluorescent amino acid used in peptide-membrane interaction studies .

Key Differences

Comparison with Other Substituted Tryptophans

Methyl-, Fluoro-, and Chloro-Substituted Analogues

Structural and Functional Insights

- Substituent Position : Enzymes like VioA show strict regioselectivity, favoring 5- or 6-substituted tryptophans over 4-substituted derivatives .

- Electronic Effects : Electron-withdrawing groups (e.g., Br, CN) at the 4-position reduce indole ring reactivity, limiting applications in natural product biosynthesis .

Enantiomeric Forms and Availability

Data Tables

Table 1: Comparative Analysis of Halogenated Tryptophans

Research Findings and Challenges

- Biological Limitations : this compound’s incompatibility with VioA highlights the importance of substituent positioning in enzyme-substrate interactions .

- Synthetic Bottlenecks : Low yields in Pd-catalyzed cyanation necessitate alternative strategies, such as flow chemistry or green reagents .

- Commercial Gaps : Despite industrial availability, high costs and toxicity limit large-scale applications of this compound derivatives .

Biological Activity

4-Bromo-L-tryptophan (4-Br-Trp) is a brominated derivative of the amino acid L-tryptophan, which has garnered interest due to its potential biological activities and applications in pharmaceuticals. This article explores the biological activity of 4-Br-Trp, highlighting its mechanisms, effects, and relevant research findings.

This compound is synthesized through the bromination of L-tryptophan, typically using halogenation reactions facilitated by specific enzymes such as tryptophan halogenases. These enzymes can selectively introduce bromine at various positions on the tryptophan molecule, with the 4-position being of particular interest due to its unique biological interactions .

Biological Activities

1. Antimicrobial Properties

Research indicates that brominated tryptophan derivatives exhibit antimicrobial activities. For instance, 4-Br-Trp has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve interference with bacterial protein synthesis or cell wall integrity .

2. Neuropharmacological Effects

4-Br-Trp has been studied for its effects on neurotransmitter systems. It is believed to influence serotonin pathways due to its structural similarity to serotonin precursors. In animal models, 4-Br-Trp administration resulted in altered serotonin levels, which could have implications for mood regulation and anxiety disorders .

3. Immunomodulatory Effects

The compound has demonstrated immunomodulatory properties, influencing immune cell activity. Studies have shown that 4-Br-Trp can modulate cytokine production in immune cells, suggesting a potential role in managing inflammatory conditions or autoimmune diseases .

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of 4-Br-Trp against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli. This suggests that 4-Br-Trp could be a candidate for developing new antibacterial therapies.

Case Study 2: Neuropharmacological Assessment

In a controlled experiment involving mice, administration of 4-Br-Trp resulted in a notable increase in serotonin levels within the brain compared to control groups. Behavioral tests indicated reduced anxiety-like behavior, supporting the hypothesis that 4-Br-Trp may enhance serotonergic activity and could be explored further for treating anxiety disorders.

Table 1: Summary of Biological Activities of this compound

Q & A

Basic Research Questions

Q. How is 4-Bromo-L-tryptophan synthesized and characterized in laboratory settings?

- Methodological Answer : this compound is synthesized via regioselective halogenation of L-tryptophan using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) under controlled acidic conditions. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm bromination at the 4-position of the indole ring and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via reverse-phase HPLC with UV detection at 280 nm .

Q. What analytical methods are recommended for quantifying this compound in purified samples?

- Methodological Answer : Quantification can be achieved using UV-Vis spectroscopy (absorbance at 288 nm in 6 M guanidine hydrochloride) or HPLC with fluorescence detection (excitation 280 nm, emission 350 nm). Calibration curves using standardized solutions (0.1–100 µM) are essential for accuracy. Acid hydrolysis should be avoided due to tryptophan degradation; enzymatic digestion or alkaline hydrolysis is preferred for protein-bound analysis .

Q. How stable is this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include incubation at physiological pH (7.4) and acidic/basic conditions (pH 2–10) at 25°C and 37°C. Degradation is monitored via HPLC over 24–72 hours. For long-term storage, lyophilized samples are stable at -20°C in inert atmospheres (argon or nitrogen) to prevent oxidation .

Q. What are the safety and handling protocols for this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves and fume hoods to avoid skin contact or inhalation. Solubilize in dimethyl sulfoxide (DMSO) or aqueous buffers (pH-adjusted) under sterile conditions. Store desiccated at -20°C, protected from light. Waste disposal must comply with halogenated organic compound regulations .

Advanced Research Questions

Q. How does this compound modulate indoleamine 2,3-dioxygenase (IDO) activity in immunological studies?

- Methodological Answer : As a tryptophan analog, this compound competitively inhibits IDO, reducing kynurenine pathway activation. Experimental designs should include IDO-expressing cell lines (e.g., dendritic cells) treated with 10–100 µM compound. Kynurenine levels are quantified via ELISA or LC-MS/MS to measure inhibition efficacy .

Q. What strategies are used to design this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Introduce substituents at the indole 5- or 6-positions (e.g., fluoro, nitro groups) to enhance binding affinity or metabolic stability. Radiolabeled derivatives (e.g., ³H/¹⁴C) are synthesized for pharmacokinetic tracing. Computational docking (AutoDock Vina) predicts interactions with target proteins like serotonin receptors .

Q. How can this compound be detected in complex biological matrices (e.g., serum or tissue homogenates)?

- Methodological Answer : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from matrices. LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 283→204 for this compound) ensures specificity. Internal standards (e.g., deuterated tryptophan) correct for matrix effects .

Q. What experimental factors explain contradictory data on this compound’s bioavailability in pharmacokinetic studies?

- Methodological Answer : Variability arises from differences in administration routes (oral vs. intraperitoneal), animal models (rodent vs. primate), and analytical methods (HPLC vs. LC-MS/MS). Standardize protocols using crossover designs and validate assays with spiked recovery tests (85–115% acceptable range) .

Q. How are radiolabeled this compound derivatives utilized in metabolic pathway tracing?

- Methodological Answer : Tritium (³H) or carbon-14 (¹⁴C) labels are introduced during synthesis via catalytic halogen exchange. In vivo distribution is tracked using scintillation counting or autoradiography. Dose-response studies (0.1–10 mg/kg) assess tissue-specific uptake and clearance rates .

Q. What role does this compound play in solid-phase peptide synthesis (SPPS) for unnatural amino acid incorporation?

Properties

IUPAC Name |

(2S)-2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKIVYVSESEHFZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431893 | |

| Record name | 4-Bromo-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52448-16-5 | |

| Record name | 4-Bromo-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52448-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.